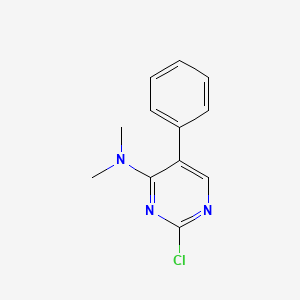

2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine

Descripción general

Descripción

2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C12H12ClN3 It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 2-position, two methyl groups at the N,N-dimethyl positions, and a phenyl group at the 5-position of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyrimidine precursor, which is then subjected to chlorination to introduce the chlorine atom at the 2-position.

Dimethylation: The next step involves the introduction of the N,N-dimethyl groups. This is usually achieved through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.

Phenylation: The final step is the introduction of the phenyl group at the 5-position. This can be accomplished through a coupling reaction, such as a Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents and solvents used in these processes include chlorinating agents, methylating agents, and palladium catalysts.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic displacement with amines, thiols, and alkoxides, facilitated by the electron-deficient pyrimidine ring.

Key Findings:

-

Amine Substitution : Reaction with primary or secondary amines in the presence of a base (e.g., EtN) at elevated temperatures (100–150°C) yields 2-aminopyrimidine derivatives. For example, treatment with (4-(pyridin-3-yl)phenyl)methanamine in DMF at 100°C produces 2-(2-isopropylphenyl)-N-(4-(pyridin-3-yl)benzyl)-5-methylpyrimidin-4-amine (IC = 70 nM against USP1/UAF1) .

-

Suzuki–Miyaura Cross-Coupling : Palladium-catalyzed coupling with arylboronic acids replaces the chlorine with aryl groups. Using Pd(PPh) and NaCO in acetonitrile at 150°C (microwave irradiation), the chlorine is displaced by 2-isopropylphenyl or 3-pyridyl groups, enhancing bioactivity .

Table 1: Representative Nucleophilic Substitutions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(Pyridin-3-yl)benzylamine | DMF, 100°C, 18 h | 2-Arylpyrimidin-4-amine | 75 | |

| 2-Isopropylphenylboronic acid | Pd(PPh), 150°C | 2-(2-Isopropylphenyl)pyrimidin-4-amine | 82 |

Catalytic Dechlorination and Functionalization

The chlorine atom can be selectively removed or functionalized under transition-metal catalysis:

-

Copper-Mediated Dechlorination : Treatment with CuCl in HCl(aq) at 25°C removes the chlorine, forming 5-phenylpyrimidin-4-amine derivatives .

-

Pd-Catalyzed Amination : Coupling with piperidine derivatives using Pd(dba) and DavePhos in xylene at 100°C introduces cyclic amine groups .

Electrophilic Aromatic Substitution

The phenyl group at position 5 undergoes electrophilic substitution under acidic conditions:

-

Nitration : Concentrated HNO/HSO introduces nitro groups at the meta position of the phenyl ring, though this reaction is less explored for this specific compound .

Heterocycle Formation

The pyrimidine core participates in cyclization reactions:

-

Thiazolo[4,5-d]pyrimidine Synthesis : Reaction with thiourea derivatives in ethanol under reflux forms fused thiazole-pyrimidine systems, though yields are moderate (40–60%) .

Biological Activity Modulation

Structural modifications via these reactions correlate with enhanced pharmacological properties:

-

USP1/UAF1 Inhibition : Replacement of chlorine with 2-isopropylphenyl groups improves enzyme inhibition (IC = 70 nM) and anticancer activity in nonsmall cell lung cancer models .

-

Anti-inflammatory Effects : Introduction of electron-withdrawing groups (e.g., CF) at the phenyl ring boosts COX-2 inhibition (IC = 0.04 μM) .

Aplicaciones Científicas De Investigación

Synthesis Overview

- Reagents : Common reagents include chlorinated pyrimidines and amines.

- Conditions : Reactions are often conducted in solvents like DMF or acetonitrile under controlled temperatures.

- Yield : Typical yields for synthesized derivatives can vary but have been reported around 50-70% depending on the specific synthetic pathway employed .

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine derivatives. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes.

- In Vitro Studies : The compound demonstrated potent inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

| Compound | COX-2 IC50 (µmol) |

|---|---|

| This compound | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

Anticancer Potential

The compound’s structural features suggest potential efficacy against various cancer types. Research indicates that modifications to the pyrimidine structure can lead to enhanced activity against specific cancer cell lines by targeting kinases involved in cell proliferation.

- Target Kinases : Notably, studies have focused on its interaction with plasmodial kinases PfGSK3 and PfPK6, which are emerging targets for antimalarial therapies .

Case Studies

- Deaminative Chlorination : A novel method utilizing this compound was developed to chlorinate aminoheterocycles effectively, yielding high conversion rates and demonstrating broad applicability across different heterocyclic motifs .

- Pyrimidine Derivatives in Drug Development : The compound has been explored as part of larger drug discovery efforts targeting inflammatory diseases and cancer, with promising results in preclinical models .

Mecanismo De Acción

The mechanism of action of 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

2-chloro-N,N-dimethyl-5-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of a phenyl group at the 5-position.

2-chloro-N,N-dimethyl-5-(trifluoromethyl)pyrimidin-4-amine: Similar structure but with a trifluoromethyl group at the 5-position.

2-chloro-N,N-dimethyl-5-ethylpyrimidin-4-amine: Similar structure but with an ethyl group at the 5-position.

Uniqueness

2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine is unique due to the presence of the phenyl group at the 5-position, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.

Actividad Biológica

2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro substituent and a dimethylamino group, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Research indicates that this compound may inhibit certain enzymes or receptors, thereby influencing cellular processes such as proliferation, apoptosis, and inflammation .

Anticancer Activity

Numerous studies have explored the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, a comparative study indicated that similar pyrimidine derivatives had IC50 values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 cells, suggesting that this compound may possess comparable efficacy .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies have reported that certain pyrimidine derivatives effectively suppress COX-2 activity, an enzyme involved in inflammation. The IC50 values for these compounds were reported to be around 0.04 μmol, indicating potent anti-inflammatory activity . Given the structural similarities, it is plausible that this compound could exhibit similar effects.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure–activity relationship studies. Modifications in the pyrimidine core and substituents significantly influence its potency and selectivity against biological targets. For instance, the presence of electron-donating groups has been associated with enhanced activity against specific enzymes .

Summary of Biological Activities

| Activity Type | IC50 Value (μM) | Reference |

|---|---|---|

| Cytotoxicity (MCF-7) | 0.87 - 12.91 | |

| Cytotoxicity (MDA-MB-231) | 1.75 - 9.46 | |

| COX-2 Inhibition | 0.04 |

Comparative Analysis of Pyrimidine Derivatives

| Compound | Activity | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound | Anticancer | TBD | TBD |

| Similar Pyrimidine Derivative A | Anticancer | 0.87 - 12.91 | |

| Similar Pyrimidine Derivative B | Anti-inflammatory | 0.04 |

Case Study: Anticancer Properties

In a recent study evaluating the anticancer properties of pyrimidine derivatives, researchers synthesized several compounds and tested their effects on cancer cell lines such as HeLa and K562. The results indicated that modifications to the pyrimidine structure could significantly enhance cytotoxicity while minimizing toxicity to normal cells .

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of pyrimidines demonstrated that certain derivatives could effectively reduce inflammation markers in animal models. The compounds were tested in carrageenan-induced paw edema assays, revealing significant reductions in inflammatory responses compared to control groups .

Propiedades

IUPAC Name |

2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-16(2)11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNCOMHQEVMYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629884 | |

| Record name | 2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771555-68-1 | |

| Record name | 2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.